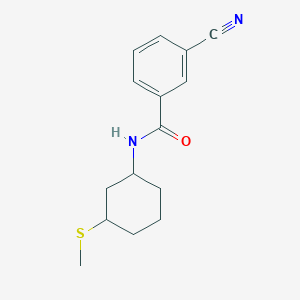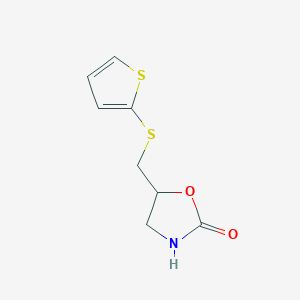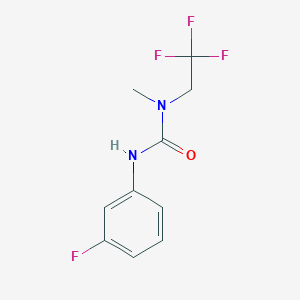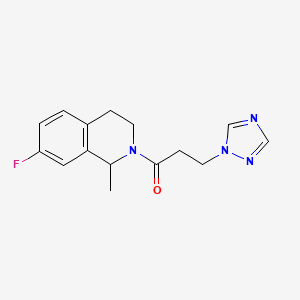
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone, also known as MPMP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its stimulating and euphoric effects. MPMP is a potent dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain, leading to feelings of pleasure and reward.
作用机制
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This results in feelings of pleasure and reward, which can lead to addiction and abuse. (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone also acts as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its stimulating effects.
Biochemical and Physiological Effects:
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been found to increase dopamine release and inhibit dopamine reuptake in the brain. This leads to increased levels of dopamine in the synaptic cleft, which can result in feelings of pleasure and reward. (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone also increases the levels of serotonin and norepinephrine in the brain, which may contribute to its stimulating effects. (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been found to have cardiovascular effects, including increased heart rate and blood pressure.
实验室实验的优点和局限性
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been used in animal studies to investigate the effects of synthetic cathinones on behavior and the brain. It has been found to be a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the effects of dopamine on behavior. However, (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has abuse potential and can lead to addiction and dependence, which limits its use in lab experiments.
未来方向
Future research on (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone should focus on its effects on the brain and behavior. More studies are needed to investigate the long-term effects of (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone on the brain and its potential for addiction and dependence. Future research should also investigate the effects of (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone on other neurotransmitters in the brain, such as glutamate and GABA. Additionally, research should investigate the potential therapeutic uses of (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone, such as in the treatment of depression or ADHD.
合成方法
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone is synthesized by the reaction of 4-methylpropiophenone with pyrrolidine and 2-(methylamino)propiophenone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified by recrystallization or column chromatography.
科学研究应用
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been used in scientific research to study its effects on the brain and behavior. It has been found to have potent reinforcing effects, leading to its abuse potential. (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been used in animal studies to investigate its effects on dopamine release and reuptake in the brain. It has also been used to study the development of tolerance and dependence to synthetic cathinones.
属性
IUPAC Name |
(5-methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13-6-7-15(17-8-2-3-9-17)14(12-13)16(19)18-10-4-5-11-18/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDCIYZJSIMVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

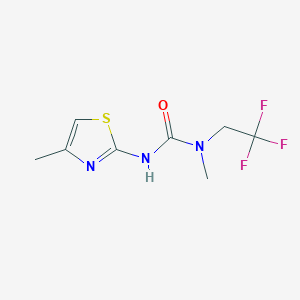
![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
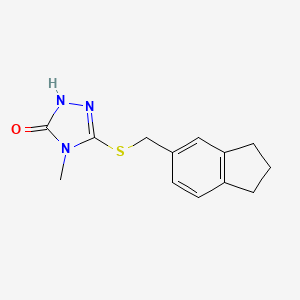
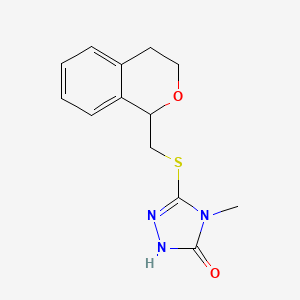
![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)
